Dechloro Haloperidol Decanoate
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Overview
Description
Dechloro Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. It is a long-acting form of haloperidol, designed to be administered via intramuscular injection, providing a sustained release of the active drug over an extended period.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dechloro Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include distillation, crystallization, and filtration to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Dechloro Haloperidol Decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Dechloro Haloperidol Decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating various psychiatric disorders and its pharmacokinetic properties.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.
Mechanism of Action
The mechanism of action of Dechloro Haloperidol Decanoate involves its antagonistic effects on dopamine receptors, particularly the D2 receptors in the brain. By blocking these receptors, the compound helps to reduce the symptoms of psychosis, such as hallucinations and delusions. The sustained release formulation ensures a steady concentration of the drug in the bloodstream, providing long-term therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Haloperidol Decanoate: The parent compound, used widely in the treatment of schizophrenia.
Fluphenazine Decanoate: Another long-acting antipsychotic with similar pharmacological properties.
Pipothiazine Palmitate: A depot antipsychotic used for maintenance therapy in psychosis.
Flupenthixol Decanoate: Known for its long-acting effects in the management of schizophrenia.
Perphenazine Enanthate: Used in the treatment of chronic psychotic disorders.
Uniqueness
Dechloro Haloperidol Decanoate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile compared to other long-acting antipsychotics. Its dechloro modification may result in distinct metabolic pathways and potentially different side effect profiles, making it a valuable alternative in the therapeutic arsenal for psychotic disorders.
Properties
IUPAC Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPJWCZWAWKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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